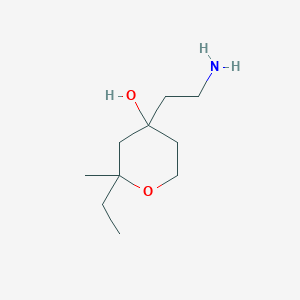

4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

4-(2-aminoethyl)-2-ethyl-2-methyloxan-4-ol |

InChI |

InChI=1S/C10H21NO2/c1-3-9(2)8-10(12,4-6-11)5-7-13-9/h12H,3-8,11H2,1-2H3 |

InChI Key |

ILVWOZYATWDXCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(CCO1)(CCN)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Aminoethyl 2 Ethyl 2 Methyloxan 4 Ol and Analogues

Retrosynthetic Analysis of the Oxane Core

Retrosynthetic analysis is a powerful problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. bohrium.comias.ac.inyoutube.comox.ac.uk Applying this logic to 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL, several key disconnections can be identified (Figure 1).

The primary disconnection involves the C-O bond of the oxane ring, suggesting an intramolecular etherification as the final ring-forming step. This leads to an acyclic precursor, a substituted 1,5-diol. The quaternary center at C4, bearing a hydroxyl and an aminoethyl group, is a key structural feature. This center can be disconnected via the carbon-carbon bond of the aminoethyl side chain, pointing to a nucleophilic addition to a ketone precursor.

A more convergent and strategically advantageous disconnection, however, targets the bond between the C4 and C5 carbons of the oxane ring. This approach simplifies the precursor to a δ-lactone intermediate. The addition of a suitable two-carbon nucleophile to the lactone carbonyl would generate a hemiketal intermediate that, upon ring-opening and subsequent intramolecular cyclization of the resulting keto-alcohol, would form the desired oxane ring. youtube.comyoutube.com The aminoethyl side chain can be installed using a protected synthon, such as an acetonitrile (B52724) group, which can be reduced in a later step. This leads to a plausible retrosynthetic pathway starting from a δ-valerolactone bearing the gem-dialkyl substitution at the δ-position.

Figure 1: Retrosynthetic Analysis of this compound

Development of Novel Synthetic Pathways to the this compound Skeleton

Based on the retrosynthetic analysis, a plausible forward synthesis can be devised. A key starting material would be 5-ethyl-5-methyl-dihydrofuran-2(3H)-one (a substituted γ-butyrolactone) or the corresponding δ-valerolactone. A more direct route involves the addition of a nucleophile to a δ-lactone, which can be synthesized from appropriate precursors.

A proposed pathway begins with the reaction of a suitable δ-lactone with the lithium salt of acetonitrile. This nucleophilic addition would open the lactone ring to form a δ-hydroxy-β-ketonitrile. Subsequent reduction of the ketone would yield a diol, which could then undergo an acid-catalyzed intramolecular cyclization (etherification) to form the oxane ring. acs.orgmasterorganicchemistry.comorganic-chemistry.org The final step would be the reduction of the nitrile group to the primary amine.

An alternative, more direct approach involves a double addition of an organometallic reagent to the lactone. organic-chemistry.orgmasterorganicchemistry.comrsc.org For instance, reacting the δ-lactone with two or more equivalents of a protected aminoethyl Grignard reagent could lead to the formation of the diol precursor in a single step after the initial ring opening and subsequent reaction with the intermediate ketone. youtube.comyoutube.com

The C4 position of the target molecule is a quaternary stereocenter, and controlling its configuration is a significant synthetic challenge. bohrium.comrsc.org The construction of such centers often requires specialized asymmetric catalytic methods. nih.govresearchgate.net

In the proposed synthesis, the key stereocenter is formed during the nucleophilic attack on a carbonyl group. To achieve stereoselectivity, several strategies could be employed:

Substrate Control: If a chiral center is already present in the lactone precursor, it could direct the approach of the incoming nucleophile, leading to a diastereoselective addition.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material could control the facial selectivity of the nucleophilic addition. The auxiliary would be removed in a subsequent step.

Asymmetric Catalysis: The use of a chiral Lewis acid or a chiral organocatalyst could activate the lactone carbonyl and create a chiral environment, favoring the formation of one enantiomer over the other. rsc.orgresearchgate.net This is a highly attractive but challenging approach for creating oxa-quaternary centers. bohrium.com

The Prins cyclization is another powerful method for synthesizing substituted tetrahydropyrans, often with high levels of stereocontrol. beilstein-journals.orgnih.gov While adapting this reaction to generate the specific substitution pattern of the target molecule would be complex, it remains a potential avenue for exploration, particularly for creating analogues. The stereochemical outcome of Prins cyclizations is highly dependent on substrate geometry and reaction conditions. nih.govresearchgate.net

The key transformations in the proposed synthetic routes—namely the intramolecular etherification and potentially an asymmetric nucleophilic addition—would benefit from tailored catalyst development.

For the intramolecular cyclization of the diol precursor, both Brønsted and Lewis acids can be effective catalysts. Screening a range of catalysts from simple protic acids (e.g., H₂SO₄, TsOH) to various Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) would be necessary to identify the optimal conditions that promote efficient cyclization without leading to side reactions like elimination.

For the crucial stereoselective C-C bond formation, the development of a bespoke chiral catalyst system would be paramount. This could involve screening a library of chiral ligands for a suitable metal (e.g., Cu, Zn, Ti) that could coordinate to the lactone and direct the nucleophilic attack. Recent advances in the asymmetric synthesis of oxa-quaternary centers highlight the potential of novel ligand designs to overcome the steric and electronic challenges associated with these transformations. bohrium.comrsc.org

The optimization of reaction conditions is a critical process for maximizing yield, purity, and stereoselectivity while minimizing reaction times and waste. numberanalytics.comnih.gov For the synthesis of this compound, the intramolecular cyclization step would be a key target for optimization. Variables to consider include the choice of acid catalyst, catalyst loading, solvent, temperature, and reaction time. researchgate.netresearchgate.net

A systematic approach, such as a Design of Experiments (DoE) methodology, could be employed to efficiently map the reaction landscape. nih.gov A hypothetical optimization study for the acid-catalyzed cyclization of the precursor diol is presented in Table 1.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TsOH (10) | Toluene | 80 | 12 | 45 |

| 2 | TsOH (10) | DCM | 25 | 24 | 30 |

| 3 | Sc(OTf)₃ (5) | DCM | 25 | 12 | 65 |

| 4 | Sc(OTf)₃ (5) | Toluene | 80 | 6 | 78 |

| 5 | Sc(OTf)₃ (5) | Toluene | 110 | 4 | 85 |

| 6 | BF₃·OEt₂ (10) | DCM | 0 | 8 | 55 |

This table presents hypothetical data for illustrative purposes.

Preparation of Structurally Related Oxane Derivatives

The developed synthetic pathway can be adapted to prepare a range of structurally related oxane derivatives. This allows for the exploration of structure-activity relationships in medicinal chemistry programs or the tuning of material properties. Modifications could be introduced at the C2 position, the C4 side chain, or other positions on the oxane ring.

Varying the substituents on the oxane core can provide valuable insights into the electronic and steric factors governing the key synthetic transformations. For example, replacing the ethyl and methyl groups at the C2 position with bulkier or electron-withdrawing groups could significantly impact the rate and yield of the cyclization step.

Steric Effects: Introducing larger alkyl groups at C2 (e.g., isopropyl, tert-butyl) could accelerate the intramolecular cyclization via the Thorpe-Ingold effect, which favors ring-closing reactions by decreasing the bond angle of the acyclic precursor.

Electronic Effects: The nature of the nucleophile used to open the lactone can be varied to install different side chains at the C4 position. Using different organometallic reagents (e.g., vinylmagnesium bromide, phenyllithium) would lead to analogues with different functionalities, which may, in turn, influence the electronic environment and reactivity of the intermediates.

Table 2 illustrates a hypothetical exploration of synthesizing a small library of analogues by varying the starting lactone and the nucleophile.

| Entry | C2-Substituents (R¹, R²) | C4-Side Chain Precursor | Key Reaction | Yield (%) |

|---|---|---|---|---|

| 1 | Me, Et | LiCH₂CN | Lactone Addition / Cyclization | 75 |

| 2 | Me, Me | LiCH₂CN | Lactone Addition / Cyclization | 81 |

| 3 | Et, Et | LiCH₂CN | Lactone Addition / Cyclization | 78 |

| 4 | Me, i-Pr | LiCH₂CN | Lactone Addition / Cyclization | 85 |

| 5 | Me, Et | VinylMgBr | Lactone Addition / Cyclization | 72 |

| 6 | Me, Et | PhMgBr | Lactone Addition / Cyclization | 68 |

This table presents hypothetical data for illustrative purposes.

Derivatization Strategies for Functional Group Modification

The presence of a primary amino group and a tertiary hydroxyl group in this compound offers multiple avenues for derivatization. These modifications can be used to alter the molecule's physicochemical properties, such as solubility and lipophilicity, or to attach it to other molecular scaffolds.

The primary amino group is a versatile handle for a variety of chemical transformations. Standard protocols for the modification of amino groups can be readily applied. nih.gov For instance, acylation with acid chlorides or anhydrides can introduce a wide range of acyl groups. Reductive amination provides a means to introduce alkyl substituents, converting the primary amine into a secondary or tertiary amine. nih.gov Furthermore, the amino group can react with isothiocyanates to form thiourea (B124793) derivatives or with succinimidyl esters for the introduction of more complex moieties. nih.govinterchim.fr

The tertiary hydroxyl group is generally less reactive than a primary or secondary alcohol. However, it can undergo O-alkylation under specific conditions, for example, using a strong base and an alkyl halide. Esterification of the tertiary alcohol is also possible, though it may require more forcing conditions or the use of highly reactive acylating agents.

Interactive Table 1: Potential Derivatization Reactions for this compound

| Functional Group | Reagent Class | Product Functional Group |

|---|---|---|

| Primary Amine | Acid Chloride/Anhydride | Amide |

| Primary Amine | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| Primary Amine | Isothiocyanate | Thiourea |

| Primary Amine | Succinimidyl Ester | Amide |

| Tertiary Alcohol | Strong Base + Alkyl Halide | Ether |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. unibo.it These principles aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

In the context of synthesizing substituted oxanes, several green chemistry strategies can be employed. The choice of solvent is a key consideration, with a preference for greener alternatives to traditional volatile organic compounds. researchgate.net Water, supercritical fluids, or bio-based solvents could be explored.

The use of catalytic methods is another cornerstone of green chemistry. nih.gov Instead of stoichiometric reagents, catalytic approaches can reduce waste and improve atom economy. For instance, developing catalytic methods for the key ring-forming reactions would be a significant step towards a greener synthesis.

Interactive Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Waste Prevention | Designing synthetic routes with high atom economy. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or other benign solvents. researchgate.net |

| Design for Energy Efficiency | Employing reactions that can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating starting materials derived from biomass. |

| Reduce Derivatives | Minimizing the use of protecting groups to shorten the synthesis. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignment

Multidimensional NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by mapping correlations between different nuclei. For 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-ol, a suite of 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the oxane ring and its substituents.

COSY, HSQC, HMBC Analysis of the Oxane Ring System

The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for the complete assignment of the oxane ring system and its substituents. sdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the oxane ring of this compound, COSY correlations would be expected between the geminal protons on the same carbon atom and between vicinal protons on adjacent carbons. For instance, the protons at C3 would show correlations to the protons at C2 and C4, and the protons at C5 would correlate with those at C6. This allows for the tracing of the proton network within the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning the carbon chemical shifts based on the already assigned proton signals. For example, the protons of the methyl group at C2 would show a cross-peak with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is instrumental in piecing together the molecular skeleton, especially around quaternary centers. In the case of this compound, the quaternary carbon C4 would not be visible in an HSQC spectrum. However, HMBC correlations from the protons on C3, C5, and the aminoethyl side chain to C4 would confirm its position. Similarly, correlations from the methyl and ethyl protons at C2 to the C2 carbon would solidify the assignments for this quaternary center.

The following table provides hypothetical but representative ¹H and ¹³C NMR chemical shift assignments for this compound, along with key HMBC correlations that would be expected.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | 72.5 | - | H-3, H-1', H-2' |

| 3 | 40.2 | 1.85 (ax), 1.65 (eq) | C-2, C-4, C-5 |

| 4 | 70.8 | - | H-3, H-5, H-1'' |

| 5 | 42.1 | 1.75 (ax), 1.55 (eq) | C-3, C-4, C-6 |

| 6 | 60.3 | 3.80 (ax), 3.60 (eq) | C-2, C-5 |

| 1' (CH₃) | 25.1 | 1.15 (s) | C-2, C-3 |

| 2' (CH₂) | 30.5 | 1.50 (q) | C-2, C-1' |

| 3' (CH₃) | 8.2 | 0.90 (t) | C-2, C-2' |

| 1'' (CH₂) | 45.3 | 2.90 (t) | C-4, C-3, C-5, C-2'' |

| 2'' (CH₂) | 38.9 | 3.10 (t) | C-1'', C-4 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is invaluable for confirming the molecular formula and for proposing fragmentation pathways.

Electrospray Ionization (ESI-MS) Studies

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated, primarily at the nitrogen atom of the aminoethyl group, to form the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would induce fragmentation, providing structural information. researchgate.net Common fragmentation pathways for such a molecule could include:

Loss of water (-18 Da): Dehydration from the tertiary alcohol at C4 is a likely fragmentation pathway.

Loss of the aminoethyl side chain: Cleavage of the C4-C1'' bond could lead to the loss of the aminoethyl group.

Ring-opening fragmentation: The oxane ring could undergo cleavage, leading to a variety of fragment ions.

A hypothetical fragmentation table for this compound is presented below.

| m/z (calculated) | Formula | Description |

| 188.1645 | [C₁₀H₂₂NO₂]⁺ | [M+H]⁺ |

| 170.1539 | [C₁₀H₂₀NO]⁺ | [M+H - H₂O]⁺ |

| 144.1485 | [C₈H₁₈O₂]⁺ | [M+H - C₂H₅N]⁺ |

| 129.1247 | [C₈H₁₇O]⁺ | [M+H - C₂H₅N - CH₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While the parent compound may not be sufficiently volatile for GC-MS without derivatization, this technique is highly effective for the analysis of any volatile byproducts that may be present from the synthesis or as degradation products. who.int GC-MS provides separation of volatile compounds followed by their mass analysis, allowing for their identification. nih.gov The retention time in the gas chromatogram and the mass spectrum of each peak can be compared to libraries of known compounds for identification.

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. wikipedia.org This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of stereocenters.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of the stereochemistry at the C2 and C4 positions. The resulting crystal structure would reveal the conformation of the oxane ring and the spatial arrangement of all its substituents.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, which are expected to be significant for this molecule due to the presence of the hydroxyl and amino groups. These interactions play a crucial role in determining the physical properties of the solid.

A representative table of crystallographic data that could be obtained for this compound is shown below.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.22 |

| R-factor | < 0.05 |

Single Crystal Growth Techniques

The successful application of X-ray crystallography for the unambiguous determination of the molecular structure of this compound is entirely dependent on the availability of high-quality single crystals. Growing such crystals from small organic molecules that possess both polar (hydroxyl, amino) and nonpolar (ethyl, methyl, oxane ring) groups can be challenging. Several techniques would be systematically employed to achieve this.

Slow Evaporation: This is the most common and often the first method attempted. A saturated solution of the compound would be prepared in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, ethyl acetate, or a hexane/acetone mixture) at a specific temperature. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, nucleation and crystal growth can occur.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually. The decrease in solubility at lower temperatures can induce crystallization. The rate of cooling is a critical parameter that must be carefully controlled to prevent the formation of polycrystalline material.

Vapor Diffusion: This technique is particularly useful for small quantities of the material. A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound features multiple sites capable of engaging in hydrogen bonding, which would dominate its crystal packing. The tertiary hydroxyl (-OH) group and the primary amino (-NH₂) group are potent hydrogen bond donors. The oxygen atom of the hydroxyl group, the nitrogen of the amino group, and the oxygen atom within the oxane ring all serve as hydrogen bond acceptors.

This functionality allows for the formation of a complex and robust three-dimensional hydrogen-bonding network. Key anticipated interactions include:

O-H···N: Strong hydrogen bonds between the hydroxyl group of one molecule and the amino group of another.

N-H···O: Interactions from the amino group (donor) to either the hydroxyl oxygen or the ether oxygen of a neighboring molecule.

O-H···O: Hydrogen bonds connecting the hydroxyl group to the ether oxygen or the hydroxyl oxygen of an adjacent molecule.

These interactions would create specific supramolecular synthons, such as dimers or chains, which then assemble into the final crystal lattice. psu.edursc.org The interplay between these strong hydrogen bonds and weaker van der Waals forces involving the ethyl and methyl groups would ultimately dictate the crystal packing and density. The analysis of the crystal structure would provide precise measurements of these hydrogen bond distances and angles, confirming the nature and strength of the interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.netyoutube.com For this compound, the spectra would be expected to show distinct bands corresponding to its key structural features.

The IR spectrum would be particularly sensitive to polar bonds and would prominently feature:

A broad band in the 3200–3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

Two distinct peaks in the 3300–3500 cm⁻¹ range corresponding to the asymmetric and symmetric N-H stretching of the primary amine group. youtube.com

Strong bands in the 2850–2960 cm⁻¹ region due to C-H stretching of the ethyl, methyl, and oxane ring methylene (B1212753) groups.

A strong C-O stretching band for the tertiary alcohol, typically found around 1150 cm⁻¹, and another C-O-C stretching band for the ether linkage in the oxane ring, expected in the 1070–1150 cm⁻¹ range.

An N-H bending (scissoring) vibration for the primary amine, typically observed near 1600 cm⁻¹.

The Raman spectrum , which is sensitive to non-polar bonds and molecular symmetry, would complement the IR data. mdpi.com It would be particularly useful for observing:

Strong C-H stretching and bending modes.

Vibrations of the C-C backbone of the alkyl groups and the oxane ring.

Symmetric vibrations that might be weak in the IR spectrum.

By comparing the experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure and providing insights into its conformational state.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200–3600 | Strong, Broad |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretching | 3300–3500 | Medium (two bands) |

| N-H (Primary Amine) | Bending (Scissoring) | 1590–1650 | Medium to Strong |

| C-H (Alkyl) | Stretching | 2850–2960 | Strong |

| C-O (Tertiary Alcohol) | Stretching | 1100–1200 | Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1070–1150 | Strong |

Chiroptical Spectroscopy for Optical Activity and Conformation (e.g., ECD/VCD)

The central carbon atom at the 4-position of the oxane ring, C4, is a stereocenter, meaning that this compound is a chiral molecule and can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques are essential for studying these enantiomers.

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic circular dichroism (ECD) and measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgresearchgate.net VCD is an excellent technique for determining the absolute configuration of chiral molecules in solution. nih.govgaussian.com

Computational and Theoretical Investigations of 4 2 Aminoethyl 2 Ethyl 2 Methyloxan 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the electronic makeup of molecules. For 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL, these methods can elucidate its intrinsic properties, from the most stable three-dimensional arrangement of its atoms to the distribution of its electrons, which ultimately governs its chemical reactivity.

The oxane ring can adopt several conformations, with the chair form being the most stable for unsubstituted cyclohexane (B81311) and its heteroanalogs. For substituted oxanes, the preferred conformation and the orientation of the substituents (axial vs. equatorial) are influenced by a balance of steric and electronic effects. In the case of this compound, the substituents at the 2- and 4-positions introduce significant steric considerations.

A DFT analysis at a suitable level of theory, such as B3LYP with a 6-31G(d) basis set, would likely reveal that the chair conformation of the oxane ring is the most stable. The bulky ethyl and methyl groups at the 2-position and the hydroxyl and aminoethyl groups at the 4-position will have a strong preference for equatorial positions to minimize steric hindrance. Quantum-chemical studies on similarly substituted 1,3-dioxanes have shown that bulky substituents favor equatorial positioning to alleviate steric strain. researchgate.net

| Conformer | Substituent Orientations (2-Et, 2-Me, 4-OH, 4-Aminoethyl) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | Equatorial, Equatorial, Equatorial, Equatorial | 0.00 |

| Chair 2 | Equatorial, Axial, Equatorial, Equatorial | ~3-5 |

| Twist-Boat | - | ~5-7 |

Note: The data in the table above is illustrative and based on theoretical principles and data from analogous compounds.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals indicate the molecule's ability to donate or accept electrons, respectively. youtube.com

For this compound, the HOMO is expected to be localized on the nitrogen atom of the primary amino group, due to the presence of the lone pair of electrons. This suggests that the amino group is the primary site for nucleophilic attack and reactions with electrophiles. The oxygen atoms of the hydroxyl group and the oxane ring will also contribute to the HOMO, but to a lesser extent.

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -9.5 | Nitrogen lone pair (amino group) |

| LUMO | ~ +1.5 | σ* orbitals of C-O and C-N bonds |

| HOMO-LUMO Gap | ~ 11.0 | - |

Note: The data in the table above is illustrative and based on theoretical principles and data from analogous compounds.

To gain a deeper understanding of the potential chemical reactions of this compound, transition state calculations can be employed. These calculations identify the highest energy point along a reaction coordinate, known as the transition state, which is a critical step in determining the reaction's feasibility and rate. scm.commcmaster.ca

For instance, a potential reaction could be the acid-catalyzed ring-opening of the oxane. In this scenario, the ether oxygen would be protonated, followed by a nucleophilic attack from the primary amine, leading to a bicyclic product. Transition state calculations could be used to determine the activation energy for this intramolecular cyclization, providing insight into whether this pathway is kinetically favorable. Similarly, the reactivity of the tertiary alcohol or the primary amine in substitution or addition reactions could be investigated by locating the transition states for these processes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical calculations provide detailed information about the intrinsic properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of its conformational landscape and interactions with its environment over time. researchgate.net

A prerequisite for accurate MD simulations is a well-parameterized force field, which is a set of equations and associated constants that describe the potential energy of a system of atoms and molecules. For a novel molecule like this compound, a specific force field may need to be developed or an existing one adapted.

The development of a force field for this molecule would involve several steps. First, appropriate atom types would be assigned to each atom in the molecule. Next, bond lengths, bond angles, and dihedral angles would be parameterized based on quantum chemical calculations (e.g., DFT) and/or experimental data for similar functional groups. The non-bonded parameters, which include van der Waals and electrostatic interactions, would be crucial for accurately modeling the intermolecular forces. The partial atomic charges would likely be derived from fitting to the electrostatic potential calculated from quantum mechanics. The development of force fields for cyclic ethers has been a subject of research, and these studies would provide a good starting point for parameterizing the oxane ring. illinois.eduresearchgate.net

The presence of both hydrophilic (amino and hydroxyl groups) and hydrophobic (ethyl and methyl groups) moieties in this compound suggests that its interactions with solvents, particularly water, will be complex. MD simulations can provide a detailed picture of the hydration shell around the molecule.

Simulations would likely show that water molecules form strong hydrogen bonds with the amino and hydroxyl groups. Studies on the hydration of similar functional groups have shown distinct arrangements of water molecules in the first solvation shell. acs.orgnih.gov The nitrogen of the amino group can act as a hydrogen bond acceptor, while the hydrogens of the amino group can act as hydrogen bond donors. Similarly, the oxygen of the hydroxyl group is a hydrogen bond acceptor, and its hydrogen is a donor.

| Functional Group | Predicted Average Number of Hydrogen Bonds with Water | Predicted Water Residence Time in First Solvation Shell (ps) |

|---|---|---|

| Amino (-NH2) | ~3-4 | ~5-10 |

| Hydroxyl (-OH) | ~3 | ~3-7 |

| Oxane Ether (-O-) | ~1-2 | ~2-5 |

Note: The data in the table above is illustrative and based on theoretical principles and data from analogous compounds.

In Silico Modeling of Ligand-Target Interactions (Mechanistic Focus)

In silico modeling is a crucial step in understanding how a ligand, such as this compound, might interact with biological targets at a molecular level. These computational techniques can predict binding modes and estimate the strength of these interactions, providing insights that guide further experimental research.

Docking Studies with Selected Protein Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For a compound with a structure like this compound, which contains an aminoethyl group, plausible protein targets could include neurotransmitter receptors or transporters.

A typical docking study would involve preparing the 3D structure of the ligand and the target protein, then using a docking algorithm to sample a large number of possible conformations and orientations of the ligand within the protein's binding site. The results are ranked using a scoring function, which estimates the binding affinity. Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, are then analyzed to understand the structural basis of the binding.

Illustrative Data: Docking Scores and Interactions

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Receptor A | -8.5 | ASP-112, TYR-308 | Hydrogen Bond, Ionic |

| Receptor B | -7.2 | PHE-254, TRP-150 | Pi-Pi Stacking |

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) Binding Energy Estimations

To refine the predictions from molecular docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of a ligand-protein complex. nih.gov This approach combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. dergipark.org.tr

The calculation typically involves running molecular dynamics (MD) simulations to generate an ensemble of conformations for the ligand-protein complex. rsc.org The binding free energy is then calculated by summing various energy components, including van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. This detailed energy breakdown helps identify the key forces driving the binding process. dergipark.org.tr

Illustrative Data: MM/GBSA Binding Energy Components

| Energy Component | Value (kcal/mol) |

|---|---|

| ΔE_van der Waals | -45.8 |

| ΔE_electrostatic | -20.1 |

| ΔG_polar solvation | +28.5 |

| ΔG_non-polar solvation | -4.2 |

| ΔG_binding (Total) | -41.6 |

QSAR Modeling for Structural Features Related to Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov A QSAR model can be used to predict the activity of new, untested compounds and to identify the key molecular features that influence their potency. nih.gov

Developing a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. mdpi.com These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods, like multiple linear regression, are then used to build an equation that correlates these descriptors with the observed activity. nih.gov For a molecule like this compound, relevant descriptors might include LogP (lipophilicity), topological polar surface area (TPSA), and specific steric or electronic parameters.

Illustrative Data: QSAR Model Equation and Descriptor Contributions

| Descriptor | Description | Coefficient | Contribution |

|---|---|---|---|

| AlogP | Calculated Lipophilicity | +0.45 | Positive |

| TPSA | Topological Polar Surface Area | -0.21 | Negative |

| KierFlex | Molecular Flexibility | +0.15 | Positive |

| Model Equation | pIC50 = 2.5 + (0.45 * AlogP) - (0.21 * TPSA) + (0.15 * KierFlex) |

| Statistics | R² = 0.82, Q² = 0.75 | | |

Reactivity and Mechanistic Studies of 4 2 Aminoethyl 2 Ethyl 2 Methyloxan 4 Ol

Acid-Base Properties and Protonation States of the Amino and Hydroxyl Groups

The presence of both a basic amino group and a weakly acidic hydroxyl group imparts amphoteric character to 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL. The acid-base properties are crucial in determining the compound's solubility, reactivity, and biological interactions.

The primary amino group is the principal basic center of the molecule. In aqueous solution, it can accept a proton to form an ammonium (B1175870) cation. The basicity of this amino group is expected to be similar to that of other 2-aminoethanol derivatives. The pKa of the conjugate acid of the amino group is anticipated to be in the range of 9.0-10.5, typical for primary amino alcohols. libretexts.org The proximity of the hydroxyl group and the oxane ring may have a modest influence on the pKa value through inductive and hydrogen-bonding effects.

The tertiary hydroxyl group is a very weak acid, with an estimated pKa value well above 16, making its deprotonation unlikely in typical aqueous solutions. stackexchange.com It can, however, act as a proton acceptor (a Brønsted-Lowry base) in the presence of strong acids, forming an oxonium ion. ncert.nic.in Protonation of the hydroxyl group can facilitate subsequent reactions, such as dehydration or ring-opening. masterorganicchemistry.com

The protonation state of the molecule is therefore highly dependent on the pH of the solution. At physiological pH (~7.4), the amino group will be predominantly in its protonated, ammonium form, while the hydroxyl group will be uncharged. In strongly acidic solutions, both the amino and hydroxyl groups can be protonated. Conversely, in strongly basic solutions, the amino group will be in its free, unprotonated form.

Table 1: Estimated Acid-Base Properties of this compound

| Functional Group | pKa (Conjugate Acid) | Predominant form at pH 7.4 |

| Primary Amino Group | 9.0 - 10.5 | Protonated (Ammonium) |

| Tertiary Hydroxyl Group | > 16 | Neutral |

Ring-Opening and Rearrangement Reactions of the Oxane Core

The oxane ring, a six-membered saturated heterocycle, is generally stable. However, the substitution pattern and the presence of adjacent functional groups in this compound can influence its susceptibility to ring-opening and rearrangement reactions.

Substituted tetrahydropyrans are generally stable to hydrolysis under neutral and basic conditions. However, under acidic conditions, the ether oxygen can be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening. researchgate.net For this compound, acid-catalyzed ring-opening could potentially be initiated by protonation of the ether oxygen, followed by intramolecular attack by the hydroxyl group or intermolecular attack by water. The presence of bulky substituents at the 2-position (ethyl and methyl) may sterically hinder direct attack at the adjacent carbon, potentially influencing the regioselectivity of the ring-opening.

The thermal decomposition of cyclic ethers generally requires high temperatures and often proceeds through radical mechanisms. acs.orgacs.org For this compound, thermolysis could be initiated by homolytic cleavage of a C-C or C-O bond within the oxane ring. The presence of substituent groups can influence the decomposition pathway. mdpi.com For instance, the ethyl and methyl groups at the 2-position could lead to the formation of specific radical intermediates. The aminoethyl and hydroxyl groups could also participate in intramolecular reactions during thermolysis.

Reaction Kinetics and Identification of Intermediates

The kinetics of reactions involving this compound would depend on the specific transformation. For instance, the rate of acid-catalyzed ring-opening would be dependent on the acid concentration and temperature.

The identification of reaction intermediates would be crucial for elucidating reaction mechanisms. For ring-opening reactions, cyclic oxonium ions are plausible intermediates. lookchem.com In oxidation reactions, radical or ionic intermediates involving the amino or hydroxyl groups could be formed. nih.gov Spectroscopic techniques such as NMR and mass spectrometry, as well as computational studies, would be valuable tools for identifying and characterizing such transient species.

Photochemical Behavior and Excited State Dynamics

The photochemical behavior of this compound is not expected to be significant in the visible region of the electromagnetic spectrum, as the molecule lacks chromophores that absorb visible light. However, upon absorption of ultraviolet (UV) radiation, the molecule could undergo photochemical reactions.

The amino and hydroxyl groups, as well as the ether oxygen, have lone pairs of electrons that could be involved in electronic transitions upon UV excitation. The excited state dynamics would likely involve rapid non-radiative decay pathways. Potential photochemical reactions could include C-H bond cleavage, C-N bond cleavage, or C-O bond cleavage, leading to the formation of radical intermediates. The specific photochemical pathways would depend on the excitation wavelength and the surrounding environment.

Table 2: Summary of Potential Reactivity

| Reaction Type | Functional Group(s) Involved | Potential Products |

| Protonation | Amino Group, Hydroxyl Group | Ammonium salt, Oxonium salt |

| Ring-Opening | Oxane Ring | Diol, other functionalized alkanes |

| Oxidation | Amino Group | Imine, Nitrile |

| Oxidation | Tertiary Hydroxyl Group | Resistant (degradation under harsh conditions) |

Exploration of 4 2 Aminoethyl 2 Ethyl 2 Methyloxan 4 Ol in Mechanistic Biological Research

Mechanistic Studies of Cellular Uptake and Intracellular Trafficking:The processes by which this compound might enter cells and its subsequent fate within the intracellular environment have not been investigated or reported in the available literature. There are no studies describing its mechanisms of cellular uptake (e.g., passive diffusion, active transport) or its intracellular trafficking pathways.

Comprehensive Search Reveals No Publicly Available Research Data for 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL

Following an extensive search of scientific databases and publicly available literature, no research articles or data could be found for the chemical compound this compound. The inquiry, focused on the compound's role in mechanistic biological research, including its interactions with cellular components and pathways, yielded no relevant results.

The investigation sought to detail the compound's interaction with membrane transporters, its subcellular localization, direct protein targets, and its influence on downstream signaling pathways. However, the absence of any published studies on this specific molecule makes it impossible to provide the requested information.

This lack of data suggests that this compound may be a novel compound that has not yet been characterized in biological systems, or it may be a compound that is not widely studied or reported in publicly accessible scientific literature. It is also possible that the compound name provided may be incorrect or is a less common synonym.

Without any foundational research on its biological activities, no scientifically accurate content can be generated for the outlined sections and subsections. It is recommended to verify the compound's name and consider the possibility that research on this specific molecule has not been published.

Environmental Transformation and Degradation Pathways

Environmental Fate Modeling and Persistence Assessment

Without primary research data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further research is needed to characterize the environmental behavior of 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL.

Advanced Materials Science Applications and Chemical Probe Development

Utilization as a Building Block in Complex Chemical Synthesis

The oxane moiety, particularly when polysubstituted, is a key structural motif in numerous biologically active molecules and complex natural products. The specific arrangement of functional groups in 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL offers multiple reaction sites for elaboration into more complex molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates

The primary amino group and the tertiary hydroxyl group on the this compound scaffold provide handles for a variety of chemical transformations, making it a valuable precursor for advanced pharmaceutical intermediates. The amino group can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. The hydroxyl group can be derivatized to form ethers or esters, or it can be eliminated to introduce unsaturation.

The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry. The bifunctional nature of this compound allows for its use in intramolecular cyclization reactions to construct novel bicyclic or spirocyclic scaffolds. For instance, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amino group could lead to the formation of piperidine-fused or spiro-piperidine oxane derivatives. These types of structures are of significant interest in drug discovery due to their rigid conformations, which can lead to higher binding affinities and selectivities for biological targets.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

| Starting Material | Reagents and Conditions | Resulting Scaffold | Potential Therapeutic Area |

| This compound | 1. MsCl, Et3N2. Heat | Spiro-piperidine Oxane | CNS disorders, Oncology |

| This compound | Phosgene, Base | Cyclic Carbamate | Anticonvulsants |

| This compound | Chloroacetyl chloride, Base | Lactam Formation | Antibacterials |

Application in Natural Product Synthesis

The synthesis of natural products often requires chiral building blocks with well-defined stereochemistry. While the stereochemistry of this compound is not specified, enantiomerically pure forms of this compound could serve as valuable synthons. The substituted oxane ring is a common feature in many natural products, including polyether antibiotics and marine toxins.

The strategic disassembly of complex natural products, a process known as retrosynthetic analysis, often reveals simpler, recurring structural motifs. A molecule like this compound could potentially be utilized in a convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined together. The amino and hydroxyl groups offer orthogonal handles for such coupling reactions. For example, the amino group could be protected while the hydroxyl group is used in a coupling reaction, and vice versa. This allows for a modular and flexible approach to the synthesis of complex molecules.

Design and Synthesis of this compound Based Chemical Probes

Chemical probes are essential tools for studying biological systems. The functional groups present in this compound make it an attractive scaffold for the development of both fluorescent probes and affinity labels.

Fluorescent Probes for Biological Target Visualization

Fluorescent probes are designed to selectively bind to a biological target and report on its location and abundance through the emission of light. The synthesis of such probes typically involves the conjugation of a fluorophore to a targeting moiety. The primary amino group of this compound is an ideal site for the attachment of a wide variety of commercially available fluorophores, such as fluorescein, rhodamine, or BODIPY dyes, which are often supplied as N-hydroxysuccinimide (NHS) esters or isothiocyanates that readily react with primary amines.

Table 2: Design Strategy for Fluorescent Probes Based on this compound

| Component | Function | Example |

| Targeting Moiety | Binds to the biological target of interest. | The this compound scaffold, potentially with further modifications. |

| Linker | Connects the targeting moiety to the fluorophore. | The ethylamino chain. |

| Fluorophore | Emits light upon excitation. | Fluorescein isothiocyanate (FITC), Rhodamine B isothiocyanate (RITC). |

Affinity Labels for Proteomic Profiling

Affinity-based protein profiling is a powerful technique used to identify the protein targets of a small molecule. This method utilizes chemical probes that consist of a targeting molecule, a reactive group for covalent modification of the target protein, and a reporter tag for detection and enrichment.

The this compound scaffold could be elaborated into an affinity label. The targeting part of the probe would be the oxane derivative itself. A reactive group, such as an acrylamide, fluorophosphonate, or benzophenone, could be attached to the molecule, likely via the primary amino group, to enable covalent bond formation with nearby amino acid residues in the target protein's binding site. Finally, a reporter tag, such as biotin (B1667282) or a clickable alkyne or azide (B81097) group, would be incorporated to allow for the subsequent enrichment of the labeled proteins using affinity chromatography (e.g., streptavidin beads for biotin) and their identification by mass spectrometry. The primary amine of the parent compound provides a convenient attachment point for a linker bearing both the reactive group and the reporter tag.

Potential as a Ligand in Organometallic Catalysis

The development of new ligands is crucial for advancing the field of organometallic catalysis. The presence of both a nitrogen and an oxygen donor atom in this compound suggests its potential to act as a bidentate N,O-ligand for a variety of transition metals. The formation of a stable chelate ring upon coordination to a metal center can enhance the stability and reactivity of the resulting catalyst.

The nature of the substituents on the oxane ring, specifically the ethyl and methyl groups at the 2-position, could influence the steric environment around the metal center. This steric bulk can play a critical role in controlling the selectivity of catalytic reactions, such as asymmetric hydrogenation, hydroformylation, or cross-coupling reactions. The synthesis of a metal complex would typically involve the reaction of this compound with a suitable metal precursor, such as a metal halide or alkoxide. The resulting complex could then be evaluated for its catalytic activity in various organic transformations. The modular nature of the ligand would allow for the synthesis of a library of related ligands with different steric and electronic properties, enabling the fine-tuning of the catalyst's performance for a specific application.

Research on "this compound" in Advanced Materials and Catalysis Remains Undocumented in Public Domain

Despite its availability from chemical suppliers for research purposes, a comprehensive review of scientific literature and patent databases reveals a notable absence of published studies on the chemical compound this compound. Specifically, there is no available data concerning its application in advanced materials science, its development as a chemical probe, its complexation with transition metals, or its potential catalytic activities. Furthermore, its use in the development of novel polymer scaffolds has not been documented in publicly accessible research.

The lack of published information prevents a detailed discussion on the specific topics of complexation with transition metals, evaluation of catalytic activity in model reactions, and incorporation into polymer scaffolds for novel material properties, as outlined in the requested article structure. While the foundational chemical structure of this compound, featuring both a tertiary alcohol and a primary amine, suggests potential for chelation and further functionalization, no academic or industrial research has been published to substantiate these theoretical applications.

Consequently, it is not possible to provide an analysis of its role in advanced materials science or as a chemical probe, nor can any data tables on its performance in these areas be generated. The scientific community has yet to report on the synthesis, characterization, or application of this specific compound in the contexts of catalysis, polymer science, or materials development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of a diol precursor under acidic or basic conditions. For example, a diol with ethyl and methyl substituents could undergo ring closure via a Mitsunobu reaction or acid-catalyzed cyclization. The aminoethyl group may be introduced via reductive amination of a ketone intermediate. Optimization involves varying catalysts (e.g., p-toluenesulfonic acid for acid catalysis), solvents (tetrahydrofuran or ethanol), and temperature (60–100°C). Purity is assessed using HPLC with a C18 column and methanol/water gradients. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm the oxan-4-ol ring (δ ~3.5–4.0 ppm for ether protons) and aminoethyl group (δ ~2.7–3.2 ppm for CHNH).

- IR : Stretches for hydroxyl (~3200–3500 cm) and amine (~3300 cm) groups.

- Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For definitive stereochemical confirmation if crystals are obtainable .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability studies should assess:

- pH Sensitivity : Incubate the compound in buffers (pH 4–9) at 25°C and 4°C, monitoring degradation via HPLC.

- Oxidative Stability : Expose to HO or atmospheric oxygen, using antioxidants (e.g., ascorbic acid) to test protection.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store in amber vials under nitrogen at –20°C to minimize amine oxidation and hygroscopic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from bioavailability or blood-brain barrier (BBB) penetration issues. Conduct:

- BBB Permeability Assays : Use in vitro models like MDCK-MDR1 cells or PAMPA-BBB to predict passive diffusion.

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fractions.

- Metabolic Stability : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS.

- In Vivo PK/PD Studies : Compare intravenous vs. oral administration in rodents, with serial blood sampling and compartmental modeling .

Q. What experimental strategies are recommended for elucidating the antioxidative mechanism of this compound in neurological models?

- Methodological Answer :

- ROS Scavenging Assays : Use DCFH-DA probes in neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stressors (e.g., HO).

- Enzyme Inhibition Studies : Test inhibition of NADPH oxidase or xanthine oxidase via spectrophotometric assays.

- Transcriptional Profiling : RNA-seq or qPCR to evaluate Nrf2/ARE pathway activation (e.g., HO-1, NQO1 expression).

- In Vivo Validation : Induce seizures in rodents (kainate or pilocarpine models) and measure biomarkers like glutathione and malondialdehyde in brain homogenates .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological activity?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., replacing ethyl/methyl groups with halogens or varying the aminoethyl chain length). Test in tiered assays:

- Primary Screening : High-throughput assays (e.g., antioxidant activity via ORAC or ABTS).

- Secondary Screening : Target-specific assays (e.g., receptor binding or enzyme inhibition).

- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with targets like GABA receptors or antioxidant enzymes. Correlate activity trends with electronic (Hammett σ) or steric (Taft E) parameters .

Q. What methodologies are suitable for analyzing conflicting data in cytotoxicity profiles across cell lines?

- Methodological Answer : Address variability by:

- Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times.

- Mechanistic Profiling : Compare apoptosis (Annexin V/PI staining), necrosis (LDH release), and autophagy (LC3-II Western blot) across sensitive/resistant lines.

- Omics Integration : Proteomics (2D-DIGE) or metabolomics (GC-MS) to identify differential pathway activation.

- Microenvironment Mimicry : Test in 3D spheroids or co-cultures with astrocytes to replicate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.